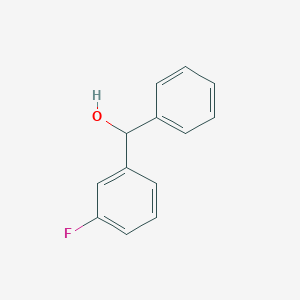

3-Fluorobenzhydrol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3-fluorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYUNJUNPZKDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341169 | |

| Record name | 3-Fluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365-17-3 | |

| Record name | 3-Fluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluorobenzhydrol and Its Analogs

Grignard Reagent-Mediated Syntheses

A primary method for synthesizing benzhydrols involves the Grignard reaction, a powerful tool for forming carbon-carbon bonds. mnstate.edu This reaction utilizes an organomagnesium halide (Grignard reagent) to act as a nucleophile, attacking an electrophilic carbonyl carbon. umkc.edu

Reaction of Bromobenzene (B47551) with 3-Fluorobenzaldehyde (B1666160)

The synthesis of 3-fluorobenzhydrol can be achieved through the reaction of a Grignard reagent derived from bromobenzene with 3-fluorobenzaldehyde. The Grignard reagent, phenylmagnesium bromide, is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent. umkc.edulibretexts.org This reagent then attacks the carbonyl carbon of 3-fluorobenzaldehyde. Following this nucleophilic addition, an acidic workup protonates the resulting alkoxide to yield the final product, this compound. umkc.edu The reaction is highly sensitive to moisture, necessitating the use of anhydrous conditions to prevent the Grignard reagent from being quenched by water. mnstate.eduumkc.edu

Reductive Workup Procedures (e.g., NaBH₄)

Following the primary reaction, a reductive workup is often necessary. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose. pressbooks.pub It is a mild and selective reagent, primarily used for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comsciforum.net In the context of synthesizing this compound, if any unreacted 3-fluorobenzaldehyde remains after the Grignard reaction, or if side-products with carbonyl functionalities are formed, a treatment with NaBH₄ can reduce these to their corresponding alcohols. pressbooks.pubmasterorganicchemistry.com This process involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. pressbooks.pub

Enantioselective Reduction Approaches for Fluorinated Benzophenones

Achieving high enantioselectivity in the synthesis of chiral benzhydrols is crucial for their application in pharmaceuticals. Enantioselective reduction of prochiral benzophenones offers a direct route to these optically active compounds.

Catalytic Enantioselective Borohydride Reduction of Ortho-Fluorinated Benzophenones

Research has shown that the position of the fluorine atom on the benzophenone (B1666685) ring significantly influences the enantioselectivity of the reduction. acs.orgacs.org Specifically, the presence of a fluorine atom at the ortho position of a benzophenone derivative has been found to be highly effective for achieving high enantioselectivities in borohydride reductions catalyzed by optically active cobalt(II) complexes. acs.orgacs.orgnih.gov This "ortho-fluorine effect" is attributed to a chelation between the fluorine atom and the carbonyl oxygen, which enhances the ability of the catalyst to differentiate between the two aryl groups of the benzophenone. acs.orgrsc.org The use of a modified lithium borohydride (LiBH₄) as the reducing agent, in conjunction with a chiral cobalt(II) catalyst, has been shown to afford the corresponding ortho-fluorinated benzhydrols in high yields and with excellent enantioselectivities, often between 88% and 96% ee. acs.orgacs.orgnih.gov

Cobalt(II)-Catalyzed Systems in Benzophenone Reduction

Optically active ketoiminatocobalt(II) complexes have emerged as effective catalysts for the enantioselective borohydride reduction of benzophenones. acs.orgacs.org These cobalt(II) complexes are stable in air and can be used in catalytic amounts, making the process practical. acs.org The reduction is typically performed by first activating powdered sodium borohydride with ethanol (B145695) and tetrahydrofurfuryl alcohol (THFA) to generate a modified borohydride solution. acs.orgacs.org This solution is then added to a mixture of the benzophenone substrate and the chiral cobalt(II) catalyst. acs.orgacs.org The catalyst regulates the facial selectivity (si/re face selection) of the carbonyl compound during the reduction. acs.org Various cobalt salts and complexes have been explored to optimize these reactions. acs.org

Influence of Fluorine Position on Enantioselectivity in Benzophenone Reduction

The position of the fluorine substituent on the benzophenone ring has a dramatic impact on the enantiomeric excess (ee) of the resulting benzhydrol. acs.orgacs.org

A study investigating the enantioselective reduction of fluorinated benzophenones using a chiral cobalt(II) catalyst and a modified sodium borohydride solution yielded the following results:

| Entry | Benzophenone Derivative | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | 4-Fluorobenzophenone (B154158) | 95 | 14 |

| 2 | 3-Fluorobenzophenone (B1362326) | - | racemic |

| 3 | 2-Fluorobenzophenone (B1294949) | - | 81 |

| Data sourced from a study on enantioselective borohydride reduction. acs.orgacs.org |

As the table demonstrates, the reduction of 4-fluorobenzophenone resulted in a low enantiomeric excess of 14%. acs.orgacs.org In stark contrast, 3-fluorobenzophenone yielded a racemic mixture, indicating no enantioselectivity under these conditions. acs.orgacs.org However, when the fluorine atom was moved to the ortho position (2-fluorobenzophenone), a significant enantioselectivity of 81% ee was observed. acs.orgacs.org This highlights the critical role of the ortho-fluorine in achieving high enantioselectivity, likely due to its ability to form a chelate with the carbonyl oxygen, which enhances the stereochemical control exerted by the chiral catalyst. acs.orgrsc.org Further studies have shown that other ortho-halogenated benzophenones also exhibit this effect, with the enantioselectivity decreasing in the order F > Br > Cl > I. acs.org

Derivatization Strategies from Precursory Benzophenones

The conversion of benzophenones to their corresponding benzhydrols is a fundamental transformation, typically achieved through reduction. The primary method involves the reduction of the ketone functional group using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). vulcanchem.com Catalytic hydrogenation is also a viable route. vulcanchem.com The choice of reagents and reaction conditions allows for the selective synthesis of desired benzhydrol derivatives.

The synthesis of fluorinated benzophenone derivatives is a significant area of research, as these compounds serve as key intermediates for pharmaceuticals and advanced materials. patsnap.comgoogle.com 2-Amino-4'-fluorobenzophenone (B132669), for instance, is a critical intermediate in the production of the cholesterol-lowering drug, pitavastatin. patsnap.comgoogle.com Several synthetic routes have been developed to produce this and other related compounds, often focusing on efficiency, yield, and environmental considerations.

Research Findings on the Synthesis of 2-Amino-4'-fluorobenzophenone:

Multiple synthetic strategies for 2-amino-4'-fluorobenzophenone have been reported, starting from different raw materials. These methods often involve multi-step reactions, including Friedel-Crafts acylations and Hofmann degradations.

Route from Phthalic Anhydride (B1165640): One common approach begins with phthalic anhydride and fluorobenzene. google.com These starting materials undergo a Friedel-Crafts reaction to form 2-(4-fluorobenzoyl)benzoic acid. Subsequent chlorination and amidation convert this intermediate into 2-(4-fluorobenzoyl)benzamide (B1391203). The final step involves a Hofmann degradation to yield 2-amino-4'-fluorobenzophenone. This method has been optimized to achieve a total yield of over 78.6%. google.com

Route from Phthalimide (B116566): A similar pathway utilizes phthalimide (referred to as phthalic imidine in some translations) and fluorobenzene. google.com A Friedel-Crafts reaction between these precursors yields 2-(4-fluorobenzoyl)benzamide directly. This intermediate is then subjected to Hofmann degradation to produce the target molecule, 2-amino-4'-fluorobenzophenone. This method is noted for its short reaction period and high conversion rate. google.com

Route from o-Nitrotoluene: An alternative synthesis starts with o-nitrotoluene. patsnap.com The process involves the chlorination of o-nitrotoluene to produce o-nitrobenzotrichloride. This is followed by a Friedel-Crafts reaction with fluorobenzene, which also includes hydrolysis, to give 2-nitro-4'-fluorobenzophenone. The final step is the reduction of the nitro group to an amino group, yielding 2-amino-4'-fluorobenzophenone. patsnap.com

The following table summarizes the key aspects of these synthetic routes.

| Starting Material(s) | Key Intermediates | Key Reactions | Reported Advantages |

| Phthalic Anhydride, Fluorobenzene | 2-(4-fluorobenzoyl)benzoic acid, 2-(4-fluorobenzoyl)benzamide | Friedel-Crafts acylation, Amidation, Hofmann degradation | Total yield >78.6% google.com |

| Phthalimide, Fluorobenzene | 2-(4-fluorobenzoyl)benzamide | Friedel-Crafts reaction, Hofmann degradation | Short reaction period, high conversion rate google.com |

| o-Nitrotoluene, Fluorobenzene | o-Nitrobenzotrichloride, 2-nitro-4'-fluorobenzophenone | Chlorination, Friedel-Crafts reaction, Reduction | Utilizes different starting materials patsnap.com |

Synthesis of Other Fluorinated Benzophenone Derivatives:

The synthetic principles applied to 2-amino-4'-fluorobenzophenone can be extended to a wider range of fluorinated benzophenone derivatives. These methods often employ iterative nucleophilic aromatic substitution or classic electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution: A versatile method for creating a variety of fluorinated benzophenones involves starting with highly fluorinated precursors, such as bis(2,4,5-trifluorophenyl)methanone. nih.govku.edu This hexafluorobenzophenone can undergo sequential nucleophilic aromatic substitution reactions. By using different nucleophiles like hydroxides, methoxides, or various amines, a diverse array of both symmetrical and asymmetrical fluorinated benzophenones can be synthesized in good to excellent yields. nih.gov This strategy is also used to produce host materials for organic light-emitting diodes (OLEDs) by reacting fluorinated benzophenones with corresponding amines. mdpi.com

Friedel-Crafts Reactions: The Friedel-Crafts acylation remains a cornerstone for synthesizing benzophenone derivatives. For example, the reaction of 2,3-dichloroanisole (B143163) with 3-fluorobenzoyl chloride in the presence of aluminum chloride (AlCl₃) yields 2,3-dichloro-4-hydroxy-3'-fluorobenzophenone. prepchem.com

Reduction of Nitro-Substituted Precursors: Similar to the route from o-nitrotoluene, other amino-fluorobenzophenones can be prepared via the reduction of their nitro-substituted counterparts. The synthesis of 2-methyl-3-amino-4'-fluorobenzophenone (B8530554) is achieved through the catalytic hydrogenation of 2-methyl-3-nitro-4'-fluorobenzophenone using a palladium on carbon catalyst. prepchem.com

The table below provides examples of other synthesized fluorinated benzophenone derivatives.

| Compound Name | Starting Materials | Key Reactions |

| Bis(2,4,5-trifluorophenyl)methanone | 2,4,5-trifluorobenzaldehyde, 1-bromo-2,4,5-trifluorobenzene | Grignard reaction, Oxidation nih.gov |

| 2,3-dichloro-4-hydroxy-3'-fluorobenzophenone | 2,3-dichloroanisole, 3-fluorobenzoyl chloride | Friedel-Crafts acylation prepchem.com |

| 2-methyl-3-amino-4'-fluorobenzophenone | 2-methyl-3-nitro-4'-fluorobenzophenone | Catalytic hydrogenation prepchem.com |

| Various substituted fluorinated benzophenones | bis(2,4,5-trifluorophenyl)methanone, Various nucleophiles | Nucleophilic aromatic substitution nih.gov |

Based on the available information, it is not possible to generate a complete and scientifically accurate article on the advanced spectroscopic characterization of this compound that adheres to the specified detailed outline.

The core of the requested article, particularly sections on ¹H NMR, ¹³C NMR, FT-IR, and FT-Raman analysis, requires specific, citable experimental data such as chemical shifts (in ppm) and vibrational frequencies (in cm⁻¹). Despite extensive searches of scientific literature and spectral databases, this detailed experimental spectral data for this compound (CAS 365-17-3) is not available in the public domain through the accessed resources.

Creating the data tables and discussing the detailed research findings for each spectroscopic technique as required by the outline is therefore not feasible. General information about the techniques or data for related but distinct compounds would not meet the strict requirement of focusing solely on this compound.

Infrared (IR) Spectroscopy

Vibrational Assignments and Potential Energy Distribution Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure of this compound. Theoretical calculations, often employing density functional theory (DFT), are instrumental in assigning the observed vibrational frequencies to specific molecular motions. researchgate.net The potential energy distribution (PED) analysis further refines these assignments by quantifying the contribution of individual internal coordinates to each normal mode of vibration. scispace.comnih.gov

For benzophenone derivatives, which share structural similarities with this compound, detailed vibrational assignments have been conducted. researchgate.netscispace.com For instance, in a related molecule, 4-fluoro-4-hydroxybenzophenone, C-H stretching vibrations were observed in the 3032–3082 cm⁻¹ range, with their PED contributions nearing 96%. scispace.com Such analyses, when applied to this compound, would allow for a precise understanding of the vibrations of the fluorophenyl and phenyl rings, as well as the hydroxyl and methine groups. The agreement between experimentally observed frequencies and theoretically calculated wavenumbers, often scaled for better correlation, validates the accuracy of the computational model and the vibrational assignments. scispace.comtandfonline.com

Table 1: Illustrative Vibrational Frequency Assignments for a Substituted Benzophenone

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Potential Energy Distribution (PED) Contribution |

| O-H Stretch | - | - | - |

| C-H Stretch (Aromatic) | 3080 | 3077 | 96% (C-H stretch) |

| C=O Stretch | - | - | - |

| C-F Stretch | - | - | - |

| C-C Stretch (Ring) | - | - | - |

| C-O-H Bend | - | - | - |

| Note: This table is illustrative and based on data for a related compound, 4-fluoro-4-hydroxybenzophenone. Specific experimental and calculated values for this compound would require dedicated study. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool in the analytical chemist's arsenal, offering high sensitivity and specificity for the identification and quantification of chemical compounds.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous identification of this compound. measurlabs.com Unlike nominal mass spectrometry, HRMS provides the exact mass of a molecule with high precision, often to several decimal places. bioanalysis-zone.com This accuracy allows for the determination of the elemental composition of the parent ion and its fragments, significantly narrowing down the possibilities for an unknown compound. researchgate.net For this compound (C₁₃H₁₁FO), HRMS would be able to distinguish it from isomers or other compounds with the same nominal mass, providing a high degree of confidence in its identification. bioanalysis-zone.com Modern HRMS instruments can achieve mass accuracies of less than 5 ppm, and in some cases, even sub-ppm accuracy, which is crucial for definitive structural confirmation. waters.comchemrxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. spectroinlets.comwikipedia.org This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and polarity on a chromatographic column. longdom.org The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. thermofisher.com GC-MS is widely used for purity assessment, identification of byproducts in synthesis reactions, and quantification in various sample matrices. wikipedia.orgamazonaws.com Its applications span diverse fields, including environmental analysis, pharmaceuticals, and forensics. spectroinlets.comwikipedia.org

For the detection of trace amounts of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. measurlabs.comwikipedia.org This technique is particularly valuable for analyzing complex mixtures and non-volatile compounds. wikipedia.org LC-MS/MS offers enhanced selectivity and sensitivity compared to single-stage MS methods. measurlabs.com In this setup, the parent ion of the target analyte is selected in the first mass analyzer, fragmented, and then one or more specific fragment ions are monitored in the second mass analyzer. nih.gov This process, known as selected reaction monitoring (SRM), significantly reduces background noise and improves the limit of quantification (LOQ). nih.gov The development of an LC-MS/MS method would be crucial for monitoring residual levels of this compound in pharmaceutical preparations or environmental samples, where even trace amounts can be of concern. nih.govmdpi.com

X-ray Diffraction (XRD) Studies

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. uol.derigaku.comanton-paar.com By irradiating a single crystal of this compound with X-rays, a unique diffraction pattern is generated. anton-paar.com The analysis of the positions and intensities of the diffracted beams allows for the precise calculation of the unit cell dimensions, space group, and the coordinates of each atom within the crystal lattice. uol.demdpi.com This information provides unequivocal details about the molecular geometry of this compound, including bond lengths, bond angles, and torsion angles. researchgate.net Furthermore, SCXRD reveals the packing of molecules in the crystal and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the physical properties of the solid state. rigaku.com

Table 2: Crystallographic Data for a Hypothetical this compound Crystal

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Note: This table presents hypothetical data. Actual crystallographic parameters for this compound would be determined through experimental SCXRD analysis. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. respectprogram.orgajchem-a.comupi.edu This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. msu.edu The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the electronic structure of the molecule. uba.ar

Absorption Spectra and Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic rings. The benzene (B151609) ring and the fluorinated benzene ring act as chromophores, the parts of the molecule responsible for absorbing light. The primary electronic transitions anticipated for this compound are π → π* transitions. firsthope.co.in These involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the phenyl rings.

The absorption of a photon to promote an electron to a higher energy state is a rapid process. uba.ar The resulting excited state can then relax back to the ground state through various pathways, including fluorescence or non-radiative decay. libretexts.org The specific wavelengths of maximum absorption and the intensities of the absorption bands are unique to the molecular structure and can be used for both qualitative identification and quantitative analysis. upi.edu

Table 3.5.1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Phenyl Rings | ~200-280 nm |

| n → π | Carbonyl (if present as impurity) | > 280 nm (weak) |

Note: This table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. mdpi.comresearchgate.net This technique calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths and intensities observed in an experimental UV-Vis spectrum. researchgate.netnist.gov

In a typical TD-DFT study of this compound, the first step would be to obtain an optimized ground-state geometry of the molecule using Density Functional Theory (DFT). Following this, TD-DFT calculations would be performed to determine the vertical excitation energies to various excited states. mdpi.com The results of these calculations can be used to generate a theoretical UV-Vis spectrum.

The choice of the functional and basis set is crucial for the accuracy of TD-DFT predictions. mdpi.com Functionals like B3LYP are commonly used for organic molecules. mdpi.comresearchgate.net The calculations would provide a list of electronic transitions, their corresponding wavelengths, oscillator strengths (a measure of the transition probability), and the molecular orbitals involved in each transition. This information is invaluable for assigning the bands observed in an experimental spectrum to specific electronic transitions within the molecule. For instance, it could definitively identify which transitions are associated with the unsubstituted phenyl ring versus the fluorinated phenyl ring.

Table 3.5.2: Representative Data from a Hypothetical TD-DFT Calculation for this compound

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 275 | 0.02 | HOMO → LUMO |

| S0 → S2 | 260 | 0.15 | HOMO-1 → LUMO |

| S0 → S3 | 230 | 0.80 | HOMO → LUMO+1 |

Note: This table represents hypothetical data to illustrate the output of a TD-DFT calculation. The values are not based on an actual computation for this compound.

Conclusion

3-Fluorobenzhydrol stands as a significant compound at the intersection of fluorine chemistry and benzhydrol scaffold research. Its synthesis from 3-fluorobenzophenone (B1362326) is well-established, and its unique chemical and physical properties, conferred by the meta-positioned fluorine atom, make it a valuable tool for synthetic chemists. The continued exploration of this compound and its derivatives holds promise for the development of novel molecules with tailored functionalities for a wide range of research applications.

Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies

Solvolysis Reactions of Fluoro-Substituted Benzhydryl Derivatives

The solvolysis of benzhydryl derivatives is a classic tool for investigating reaction mechanisms, particularly the shift between SN1 and SN2 pathways. uni-muenchen.de The presence of a fluorine atom, either on the aromatic ring or as the leaving group, significantly influences these reactions. The solvolysis of fluoro-substituted benzhydryl bromides, tosylates, and mesylates in various aqueous and alcoholic solutions has been shown to follow first-order kinetics. uni-muenchen.de For instance, replacing a fluoride (B91410) leaving group with chloride can accelerate solvolysis by a factor of 10,000 to 100,000. uni-muenchen.de

The Mayr equation, log k = s(N + E), is a powerful tool for quantifying nucleophilicity (N), nucleofugality, and electrofugality (E). The electrofugality parameter, Ef, quantifies the reactivity of the carbocation (electrofuge) formed during solvolysis. For benzhydryl derivatives, these parameters are determined by measuring the rates of solvolysis (k1) for a series of compounds with varying substituents. acs.org

A series of p-substituted benzhydryl fluorides have been used to establish these parameters. acs.orgnih.gov The first-order rate constants for the solvolysis of these compounds are correlated with the known electrofugality parameters of the corresponding benzhydrylium ions. acs.org This relationship is described by the equation log k1(25 °C) = sf(Nf + Ef), where sf is the nucleofuge-specific sensitivity parameter and Nf is the nucleofugality parameter for the fluoride leaving group. nih.govacs.org Linear plots of log k1 versus Ef allow for the experimental determination of these parameters. acs.org

Table 1: Electrofugality Parameters (Ef) for Selected Benzhydrylium Ions

| Benzhydrylium Ion (Ar2CH+) | Substituent (Ar) | Ef |

|---|---|---|

| (4-MeOC6H4)2CH+ | 4-Methoxy | 5.90 |

| (4-MeC6H4)2CH+ | 4-Methyl | 0.76 |

| (C6H5)2CH+ | Hydrogen | -4.47 |

| (4-FC6H4)2CH+ | 4-Fluoro | -7.03 |

| (3-FC6H4)2CH+ | 3-Fluoro | -10.08 |

Data sourced from studies on benzhydryl cation reactivity. uni-muenchen.de

While fluorine is a highly electronegative element, the fluoride ion is generally considered a poor leaving group (nucleofuge) in protic solvents due to strong hydrogen bonding. acs.orgnih.gov Kinetic studies on the solvolysis of benzhydryl fluorides have allowed for the quantification of fluoride's nucleofugality. nih.govacs.org The nucleofuge-specific parameters, Nf (nucleofugality) and sf (sensitivity), for the fluoride ion have been determined in various aqueous and alcoholic solvents. acs.orgnih.gov

Conversely, the nucleophilicity of the fluoride ion has been determined by studying the reverse reaction: the trapping of laser flash photolytically generated benzhydrylium ions by fluoride. acs.orgnih.govacs.org The second-order rate constants (k-1) for these reactions were used to derive the nucleophilicity parameters (N and sN) for fluoride in different protic media. acs.orgnih.gov These studies provide complete Gibbs energy profiles for the solvolysis of benzhydryl fluorides. nih.gov

Table 2: Nucleofugality (Nf) and Nucleophilicity (N) Parameters for Fluoride in Various Solvents

| Solvent (v/v) | Nf | sf | N (20 °C) | sN |

|---|---|---|---|---|

| 100% H2O | -11.02 | 0.95 | 7.37 | 0.86 |

| 90% Acetone / 10% H2O | -11.90 | 0.96 | 10.32 | 0.72 |

| 100% Methanol | -15.49 | 0.99 | 12.06 | 0.68 |

| 90% Ethanol (B145695) / 10% H2O | -15.86 | 1.00 | 12.98 | 0.65 |

| 100% Ethanol | -16.89 | 1.00 | 13.56 | 0.64 |

Data derived from the solvolysis of p-substituted benzhydryl fluorides and the reaction of benzhydrylium ions with fluoride. acs.org

Photochemical Reactions of Fluorinated Benzophenones

Fluorinated benzophenones, such as 3-fluorobenzophenone (B1362326), serve as important models for understanding photochemical reactions that are relevant to their corresponding benzhydrols. These reactions, particularly in acidic aqueous solutions, reveal unique "meta-effect" photochemical pathways. researchgate.netacs.org

The irradiation of meta-fluorinated benzophenones in acidic aqueous solutions leads to an efficient photosubstitution reaction, yielding the corresponding meta-hydroxybenzophenone. acs.orgnih.gov This reaction is a novel form of aromatic photosubstitution. acs.orgresearchgate.net The process is highly dependent on the solution's acidity, the position of the substituent, and the nature of the halogen. nih.govacs.org The reaction is best rationalized by a mechanism that involves the initial protonation of the carbonyl oxygen in the triplet excited state. researchgate.netresearchgate.net This photosubstitution is a two-step process, proceeding through a detectable meta-hydration intermediate. nih.govacs.org

In the photosubstitution of 3-fluorobenzophenone, the cleavage of the C-F bond is not a direct, one-step process. nih.gov Instead, detailed spectroscopic studies have shown that the mechanism involves a meta-hydration intermediate. researchgate.netnih.gov The reaction is initiated by the protonation of the triplet excited state of the benzophenone (B1666685), which is then attacked by water at the meta-position, the one bearing the fluorine atom. acs.orgnih.gov This hydration step precedes the elimination of hydrogen fluoride, leading to the final substituted product. This contrasts with other photochemical C-F bond cleavage mechanisms that can proceed via radical intermediates generated through photoredox catalysis. nih.govresearchgate.netacs.org

The key initial step in the photosubstitution of fluorinated benzophenones is the protonation of the ketone's carbonyl oxygen. nih.govacs.org This occurs from the triplet excited state. researchgate.net Studies on benzophenone itself show that there is a barrier to protonation of the lowest triplet state (3n,π), as it must convert to a 3π,π state, which is the reactive state for protonation. acs.orgresearchgate.net The resulting protonated triplet species (31H+) is the crucial precursor for the subsequent photochemical reactions. researchgate.netnih.gov This excited, protonated species is then rapidly hydrated by water, forming a transient intermediate which ultimately leads to photosubstitution. acs.orgnih.gov The introduction of electron-donating or electron-withdrawing groups at the meta positions can influence these photochemical reactions by stabilizing or destabilizing the critical biradical intermediates involved. acs.orgnih.gov

Competition in "Meta Effect" Photochemical Reactions

The positioning of substituents on the benzophenone (BP) framework significantly influences its photochemical behavior, particularly in what is known as "meta effect" reactions. Research into BP derivatives with two different substituents at the meta positions reveals a competitive interplay between various photochemical pathways. nih.govacs.org

In studies involving 3-hydroxymethyl-3'-fluorobenzophenone and 3-fluoro-3'-methylbenzophenone in acidic aqueous solutions, distinct reactions were observed. nih.govacs.org The former undergoes a photoredox reaction, while the latter exhibits a meta-methyl deprotonation reaction. nih.govacs.org These findings indicate that the nature of the substituents at the meta positions dictates the dominant photochemical process.

The "meta effect" is a phenomenon where substituents at the meta position influence the reactivity of the aromatic carbonyl group upon photoexcitation. In acidic aqueous solutions, meta-fluorobenzophenone can undergo an efficient photosubstitution reaction. acs.org This reaction proceeds in a two-step mechanism involving a meta-hydration intermediate. acs.org The protonation of the ketone group is a critical initial step for these photochemical reactions to occur. acs.org

Control experiments with various halogen-substituted benzophenones have been conducted to understand the factors influencing the efficiency of the photosubstitution product formation. The acidity of the solution, the position of the substituent, and the type of halogen all play a role in determining the reaction's efficiency. acs.org

Influence of Electron-Donating and Electron-Withdrawing Groups on Photochemistry

The presence of electron-donating and electron-withdrawing groups on the benzophenone structure has a profound impact on its photochemical reactions. nih.govacs.org The introduction of a fluorine atom, an electron-withdrawing group, at the meta position of a benzophenone derivative influences the "meta effect" photochemical reactions. nih.govacs.org

Studies comparing benzophenone derivatives with single and double substitutions at the meta positions have shown that an electron-donating group can facilitate these reactions. nih.govacs.org This is attributed to the stabilization of the crucial biradical intermediate that is key to the "meta effect" photochemistry. nih.govacs.org For instance, the presence of a hydroxyl group (an electron-donating group) alongside a fluorine atom (an electron-withdrawing group) at the meta positions can influence which photochemical pathway is favored. nih.govacs.org

The photochemical behavior of fluorinated ketones is also influenced by the presence of other groups. For a stable contact ammonium (B1175870) ion-pair to form during photoreactions with amines, it is essential to have a fluoro-substituted alkyl group and another strong electron-withdrawing group to make the carbonyl exceptionally electron-deficient. cdnsciencepub.com

Reduction Reactions

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a significant method for the reduction of ketones to their corresponding alcohols. In the context of 3-fluorobenzhydrol, this reaction typically involves the reduction of 3-fluorobenzophenone. This process is analogous to the synthesis of related benzhydrol derivatives. vulcanchem.com

Various catalytic systems can be employed for this transformation. Noble metal catalysts are often used in catalytic hydrogenation. vulcanchem.com The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. For instance, molecularly imprinted ruthenium catalysts have shown excellent shape selectivity for the transfer hydrogenation of benzophenone derivatives. researchgate.net The presence of specific binding sites, such as an amino group, on the catalyst can enhance the adsorption of substrates like o-fluorobenzophenone. researchgate.net

Borohydride (B1222165) Reductions and Enantioselectivity

Sodium borohydride (NaBH₄) is a common reagent for the reduction of benzophenones to benzhydrols. vulcanchem.com The reduction of 3-fluorobenzophenone with sodium borohydride in a protic solvent like ethanol yields this compound. uni-muenchen.de

When considering the enantioselectivity of borohydride reductions, the position of the fluorine substituent on the benzophenone ring plays a crucial role. In the presence of an optically active cobalt(II) complex catalyst, the borohydride reduction of 2-fluorobenzophenone (B1294949) leads to the corresponding benzhydrol with high enantioselectivity (81% ee). acs.org In contrast, the reduction of 3-fluorobenzophenone under the same conditions results in a racemic mixture of the benzhydrol. acs.org The reduction of 4-fluorobenzophenone (B154158) shows low enantioselectivity (14% ee). acs.org

This difference in enantioselectivity is attributed to the potential for chelation. It is hypothesized that for ortho-substituted benzophenones, the sodium cation of the borohydride can coordinate with both the fluorine atom and the carbonyl oxygen. acs.org This chelation fixes the conformation of the molecule, leading to better differentiation of the two aryl groups and thus higher enantioselectivity. acs.org For meta- and para-substituted benzophenones, this chelation is not possible, resulting in lower or no enantioselectivity. acs.org

The choice of borohydride reagent can also affect the outcome. Lithium borohydride has been shown to provide o-fluorobenzhydrol with the highest yield and enantioselectivity in certain catalytic systems. acs.org

Table of Enantioselective Borohydride Reduction of Fluorobenzophenones

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 4-Fluorobenzophenone | 4-Fluorobenzhydrol | 95 | 14 |

| 3-Fluorobenzophenone | This compound | - | racemic |

| 2-Fluorobenzophenone | 2-Fluorobenzhydrol | - | 81 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and geometry of molecules like 3-Fluorobenzhydrol.

Density Functional Theory (DFT) is a computational method used to determine the ground-state electronic structure of many-body systems. For this compound, DFT calculations are employed to perform geometry optimization, which involves finding the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. This process provides crucial data on bond lengths, bond angles, and dihedral angles.

Studies on structurally related compounds, such as substituted benzhydrols and benzophenones, have demonstrated the utility of DFT in predicting their geometries and reaction mechanisms. researchgate.netresearchgate.net For instance, investigations into various halogenated benzophenone (B1666685) derivatives have successfully used DFT to optimize structures and analyze vibrational spectra. researchgate.netresearchgate.net The optimization process for this compound would similarly map the potential energy surface to identify the global minimum, thus defining its most probable three-dimensional conformation. This optimized structure is the foundation for all further computational analyses, including the calculation of orbital energies and electrostatic potentials. researchgate.net A study on the photosubstitution of 3-Fluorobenzophenone (B1362326), the oxidation product of this compound, relied on DFT calculations to support the characterization of intermediates and mechanisms. researchgate.netacs.org

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing aromatic rings and electronegative atoms like fluorine and oxygen, a robust basis set is required to accurately model electron distribution and polarization.

A variety of functionals and basis sets have been successfully applied to study molecules analogous to this compound. researchgate.net The selection often involves a trade-off between computational cost and accuracy. dntb.gov.ua Common combinations used in the literature for similar molecular systems provide a guideline for reliable calculations on this compound. For example, the B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree–Fock theory, is widely used. acs.org The Minnesota functionals, such as M06-2X, are known for their good performance in calculations involving non-covalent interactions. researchgate.net Long-range corrected functionals like CAM-B3LYP are often employed for calculations involving charge transfer or excited states. mdpi.com

The table below summarizes functionals and basis sets commonly used for computational studies on related benzhydrol and benzophenone derivatives.

| Functional | Basis Set | Application Context |

| B3LYP | 6-31G(d,p) / LanL2DZ | Used for determining ground state geometries, vibrational frequencies, and electronic properties of halogenated benzophenones. researchgate.net |

| B3LYP | 6-311G(d,p) | Employed for geometry optimization and calculation of NMR chemical shifts and frontier orbitals for complex heterocyclic systems derived from substituted benzophenones. researchgate.net |

| M06-2X | 6-311G(d,p) | Applied in mechanistic studies of reactions involving substituted benzyl (B1604629) alcohols, a class of compounds similar to benzhydrols. researchgate.net |

| CAM-B3LYP | 6-311G(d,p) | Utilized for calculating spectroscopic properties and electronic transitions in various organic molecules. nih.gov |

| ωB97X-D | def2-TZVP | Used for conformational analysis and calculating the chiroptical properties of diarylmethanols. nih.gov |

These combinations have been shown to provide a good balance of accuracy and computational efficiency for predicting the structural and electronic properties of aromatic compounds. researchgate.net

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling techniques are used to explore the dynamic behavior and reactivity of this compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, the key degrees of freedom are the rotations of the two phenyl rings around the bonds connecting them to the central hydroxyl-bearing carbon atom. These rotations give rise to different conformers with varying energies.

The relative stability of these conformers is determined by a combination of factors, including steric hindrance and electronic effects. researchgate.net The fluorine atom at the meta-position and the hydroxyl group, along with the bulky phenyl rings, create specific steric interactions that favor certain conformations over others. researchgate.net Computational studies on closely related 1,1-diarylmethanols have shown that even minor changes in substitution can lead to significantly different conformational preferences, which in turn dramatically affects the molecule's properties. nih.govgoogle.com By performing a systematic scan of the potential energy surface as a function of the key dihedral angles, molecular modeling can identify the lowest-energy conformers and the energy barriers between them. This analysis is critical for understanding how the molecule's shape influences its reactivity and interactions with other molecules. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. beilstein-journals.org The energy and shape of these orbitals provide crucial information about a molecule's ability to act as an electron donor or acceptor.

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which a molecule is most likely to donate electrons. The energy of the HOMO is related to the ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which a molecule is most likely to accept electrons. The energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive.

For substituted benzophenones, a linear relationship has been established between their experimentally measured reduction potentials and their DFT-calculated LUMO energies, highlighting the predictive power of FMO analysis. researchgate.net A similar analysis for this compound would involve calculating the energies of its frontier orbitals. This data would help predict its reactivity in various chemical reactions, such as oxidation to 3-Fluorobenzophenone. The fluorine atom's electron-withdrawing nature is expected to influence the energies of both the HOMO and LUMO compared to unsubstituted benzhydrol.

Table: Conceptual Data from FMO Analysis of this compound

| Parameter | Description | Predicted Influence of 3-Fluoro Group |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Lowered due to inductive electron withdrawal, making the molecule a weaker electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lowered, making the molecule a better electron acceptor. |

| ΔE (LUMO-HOMO) | Energy Gap | The net effect on the gap energy depends on the relative stabilization of the HOMO and LUMO. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted by mapping the electrostatic potential onto a constant electron density surface of the molecule.

The MEP map uses a color scale to indicate different regions of potential:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic "potential", indicating a deficiency of electrons. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP surface would reveal specific sites of reactivity. Based on the principles of electronegativity, the most negative potential (red/yellow regions) is expected to be concentrated around the oxygen atom of the hydroxyl group and the fluorine atom on the phenyl ring. researchgate.net These areas represent the centers of high electron density and are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens attached to the carbon skeleton would exhibit a positive potential (blue regions), marking them as potential sites for nucleophilic interaction or hydrogen bond donation.

Table: Interpretation of MEP Surface for this compound

| Color Region | Location on Molecule | Chemical Interpretation |

|---|---|---|

| Red/Orange | Around the Oxygen and Fluorine atoms | High electron density; sites for electrophilic attack and hydrogen bonding. researchgate.net |

| Blue | Around the hydroxyl Hydrogen and aromatic C-H protons | Electron-deficient regions; sites for nucleophilic attack and hydrogen bond donation. |

| Green | Carbon backbone and phenyl ring surfaces | Relatively neutral electrostatic potential. |

Mulliken Charges and Hirshfeld Surface Analysis

Computational chemistry provides profound insights into the electronic structure and intermolecular interactions of this compound. Mulliken population analysis and Hirshfeld surface analysis are two such methods used to understand charge distribution and crystal packing forces.

Mulliken Charges: Mulliken population analysis is a method for estimating partial atomic charges, which helps in understanding the electrostatic potential, dipole moment, polarizability, and reactivity of a molecule. researchgate.netresearchgate.net The calculation partitions the total electron population among the different atoms in the molecule. uni-muenchen.de In this compound, the presence of the electronegative fluorine and oxygen atoms significantly influences the charge distribution.

Theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP, can predict these charges. researchgate.netresearchgate.net For this compound, the fluorine atom is expected to exhibit a negative Mulliken charge due to its high electronegativity, withdrawing electron density from the aromatic ring. researchgate.net Similarly, the oxygen atom of the hydroxyl group will also carry a significant negative charge. Consequently, the hydrogen atom of the hydroxyl group and the carbon atoms attached to the fluorine and oxygen atoms are expected to have positive charges. This charge distribution is crucial for predicting the molecule's reactivity and interaction sites. researchgate.net While specific calculated values for this compound are not detailed in the provided search results, a conceptual representation based on analyses of similar fluorinated compounds can be tabulated. researchgate.netresearchgate.net

Table 1: Conceptual Mulliken Charge Distribution in this compound

| Atom/Group | Expected Mulliken Charge | Rationale |

|---|---|---|

| Fluorine (F) | Negative | High electronegativity, electron-withdrawing effect. researchgate.net |

| Oxygen (O) | Negative | High electronegativity. uni-muenchen.de |

| Hydroxyl Hydrogen (H) | Positive | Attached to electronegative oxygen. researchgate.net |

| Carbinol Carbon (C-OH) | Positive | Bonded to the electronegative oxygen atom. |

| Fluorinated Ring Carbons | Variably Positive | Influence of the electron-withdrawing fluorine atom. |

It is important to note that Mulliken charges can be sensitive to the basis set used in the calculation. uni-muenchen.deq-chem.com More advanced methods like Charges from Electrostatic Potential on a Grid (ChElPG) or Natural Bond Orbital (NBO) analysis can provide alternative charge models. q-chem.com

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. crystalexplorer.netresearchgate.net The surface is defined by partitioning the crystal's electron density into regions where the contribution from the molecule of interest (the promolecule) is greater than or equal to the contribution from all other molecules. crystalexplorer.net For substituted benzophenones, including the closely related 3-fluorobenzophenone, Hirshfeld analysis has been used to detail the nature and significance of various intermolecular contacts. acs.org

The analysis generates a 3D surface mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, typically representing hydrogen bonds or other strong interactions. Blue regions represent longer contacts. researchgate.net A corresponding 2D "fingerprint plot" quantifies these interactions, plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). acs.org

For a molecule like this compound, the key interactions expected to be visualized and quantified by Hirshfeld analysis include:

O–H···O Hydrogen Bonds: The strongest interaction, involving the hydroxyl group.

C–H···O Interactions: Weaker hydrogen bonds involving aromatic or carbinol C-H groups and the oxygen atom. acs.org

C–H···F Interactions: Weak interactions involving the fluorine substituent. acs.org

π···π Stacking: Interactions between the aromatic rings. acs.org

H···H Contacts: Representing a significant portion of the surface area.

Table 2: Expected Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Typical Contribution to Surface Area | Key Features in Fingerprint Plot |

|---|---|---|

| H···H | Large percentage | Large, diffuse region in the center of the plot. |

| C–H···O / O–H···O | Moderate percentage | Sharp "spikes" at lower di + de values. acs.org |

| C–H···π | Small to moderate percentage | "Wing-like" features at higher di and de values. |

| C–H···F | Small percentage | Distinct spikes or regions depending on geometry. acs.org |

This analysis provides a quantitative understanding of the crystal packing, which is essential for rationalizing the physical properties and polymorphism of the solid state. acs.org

Theoretical Spectroscopic Predictions

Calculated FT-IR and NMR Spectra

Theoretical calculations are instrumental in assigning and interpreting experimental spectra. DFT methods are widely used to predict the vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra of molecules with a high degree of accuracy. researchgate.netscispace.com

Calculated FT-IR Spectra: Computational methods, particularly DFT using functionals like B3LYP, can calculate the harmonic vibrational frequencies of a molecule. researchgate.netresearchgate.net These calculated frequencies correspond to the fundamental vibrational modes (stretching, bending, etc.) that are active in the infrared spectrum. mdpi.com

For this compound, key vibrational modes would include:

O–H Stretching: A strong, broad band typically in the high-wavenumber region (e.g., 3200-3600 cm⁻¹).

C–H Stretching: Aromatic and aliphatic C-H stretches, usually appearing around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. researchgate.net

C=C Stretching: Aromatic ring vibrations, typically observed in the 1400-1600 cm⁻¹ range. mdpi.com

C–O Stretching: The carbinol C-O stretch, expected around 1000-1200 cm⁻¹.

C–F Stretching: A strong band characteristic of the carbon-fluorine bond, usually found in the 1000-1400 cm⁻¹ region.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The potential energy distribution (PED) analysis can also be performed to provide a detailed assignment of each vibrational mode. researchgate.net

Table 3: Conceptual Comparison of Calculated and Experimental FT-IR Vibrational Frequencies

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Expected Calculated Range (cm⁻¹, Scaled) |

|---|---|---|

| O-H stretch | 3200-3600 | Corresponds well after scaling. |

| Aromatic C-H stretch | 3000-3100 | Corresponds well after scaling. researchgate.net |

| C=C ring stretch | 1400-1600 | Corresponds well after scaling. |

| C-F stretch | 1000-1400 | Corresponds well after scaling. |

Calculated NMR Spectra: NMR chemical shifts can be accurately predicted using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. scispace.com These predictions are invaluable for structure verification and for assigning signals in complex spectra. nmrdb.org Calculations are typically performed for ¹H and ¹³C nuclei. chemaxon.com

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the hydroxyl proton, the methine proton, and the aromatic protons on both phenyl rings. The protons on the fluorinated ring would exhibit additional splitting due to coupling with the ¹⁹F nucleus. chemaxon.com The predicted ¹³C NMR spectrum would show separate signals for each unique carbon atom, with the carbon atoms in the fluorinated ring showing characteristic C-F coupling constants. chemaxon.com The chemical shifts are calculated relative to a standard, usually tetramethylsilane (B1202638) (TMS). chemaxon.com

Table 4: Conceptual ¹H and ¹³C NMR Chemical Shift Predictions for this compound

| Nucleus | Atom Type | Expected Chemical Shift (ppm) | Influencing Factors |

|---|---|---|---|

| ¹H | Hydroxyl (-OH) | Variable, broad | Hydrogen bonding, solvent |

| ¹H | Methine (-CHOH) | ~5.5 - 6.0 | Deshielding by oxygen and rings |

| ¹H | Aromatic (non-fluorinated ring) | ~7.2 - 7.5 | Standard aromatic region |

| ¹H | Aromatic (fluorinated ring) | ~6.9 - 7.4 | Electron-withdrawing F, H-F coupling |

| ¹³C | Carbinol (-CHOH) | ~75 - 85 | Deshielding by oxygen |

| ¹³C | Aromatic (non-fluorinated ring) | ~125 - 145 | Standard aromatic region |

Predicted UV-Vis Absorption and Electronic Properties

Time-dependent density functional theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netscispace.com This analysis provides information on electronic transition energies, corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption. scispace.com

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic rings. The calculations can identify the specific molecular orbitals involved in the most significant electronic transitions, which are often the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. scispace.com Computational studies on similar molecules like 4-fluoro-4-hydroxybenzophenone show that the solvent environment can significantly affect the absorption wavelength, often causing a red shift (bathochromic shift) when moving from a gas phase to a solvent. scispace.comtandfonline.com

Electronic Properties: The energies of the frontier molecular orbitals, HOMO and LUMO, are critical electronic properties that can be readily calculated. researchgate.net The HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical reactivity and kinetic stability. scispace.com A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable, as it requires less energy for electronic excitation. scispace.com The presence of the fluorine atom and the hydroxyl group in this compound will influence the energies and spatial distribution of these frontier orbitals. vulcanchem.com

Table 5: Predicted Electronic Properties for this compound

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to ionization potential and electron-donating capacity. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to electron affinity and electron-accepting capacity. acs.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | Indicator of chemical reactivity and stability. scispace.com |

| Major Electronic Transition | e.g., HOMO → LUMO | Corresponds to the main absorption band in the UV-Vis spectrum. scispace.com |

These theoretical predictions provide a comprehensive picture of the molecule's electronic behavior, complementing experimental findings and guiding the design of new materials with specific optical properties. tandfonline.comresearchgate.net

Biological Activity and Pharmacological Research Implications

Investigational Pharmacological Effects

3-Fluorobenzhydrol itself is not typically used as a therapeutic agent but is investigated for its potential pharmacological properties as a scaffold in drug development. The benzhydrol framework is a core component of several established pharmaceutical compounds. acs.org The presence of the fluorine atom in the meta-position is of particular interest to medicinal chemists as it can enhance dipole interactions and improve metabolic stability, which are desirable characteristics in drug design.

Research into related fluorinated benzophenone (B1666685) compounds has revealed significant biological effects. For instance, the compound RO 48-8071, a derivative of 4-bromo-2'-fluorobenzophenone, acts as a potent inhibitor of 2,3-oxidosqualene (B107256) cyclase, a key enzyme in the cholesterol biosynthesis pathway. ebi.ac.uknih.gov By inhibiting this enzyme, RO 48-8071 has been shown to reduce the viability of certain cancer cells, including triple-negative breast cancer and prostate cancer, and suppress tumor angiogenesis. ebi.ac.uknih.govoncozine.com These findings highlight the potential of the fluorobenzophenone scaffold, the oxidized form of fluorobenzhydrol, as a basis for developing targeted therapies.

Antimicrobial Properties and Research

The investigation into the antimicrobial properties of this compound derivatives is an emerging field. While research on the direct antimicrobial action of this compound is limited, studies on its derivatives have shown promise, particularly in the development of antifungal agents. For example, 3-Fluorobenzophenone (B1362326), the ketone precursor to this compound, has been used as a starting material in the synthesis of novel antifungal compounds. google.com

One area of investigation involves creating N-tritylimidazole derivatives, a class of compounds known for antifungal activity. google.com In one patented process, 3-fluorobenzophenone was used to synthesize [(3-Fluorophenyl)(4-fluorophenyl)phenyl]carbinol, an intermediate for a difluoro N-tritylimidazole compound intended for antifungal applications. google.com Furthermore, studies on compounds with similar backbones, such as 2-amino-5-chloro-2'-fluorobenzophenone (B18288), suggest potential for developing agents with antimicrobial and antiviral activity. ontosight.ai These examples underscore the utility of the fluorobenzhydrol/fluorobenzophenone core structure in the search for new antimicrobial therapies.

| Compound Class | Target Organism/Activity | Research Finding | Reference |

| N-tritylimidazoles | Fungi | Derivatives of fluorobenzophenones have been synthesized and investigated for antifungal properties. | google.com |

| Aminochlorofluorobenzophenones | Bacteria, Viruses | Derivatives are suggested to have potential as antimicrobial and antiviral agents. | ontosight.ai |

| Cinnamamides | Fungi | Certain cinnamamide (B152044) derivatives have shown fungicidal activity. | researchgate.net |

| Strobilurins | Fungi | Introduction of a 1,2,3-thiadiazole (B1210528) group into strobilurin analogues improved fungicidal activity against various plant pathogens. | researchgate.net |

Potential in Drug Development and Medicinal Chemistry

This compound and its corresponding ketone, 3-fluorobenzophenone, are valuable intermediates in medicinal chemistry. The benzhydrol moiety is considered an important framework in the design of new pharmaceutical agents. acs.org The strategic placement of a fluorine atom can modulate a molecule's properties, making it a useful tool for developing drugs with improved efficacy and pharmacokinetic profiles. The field of drug discovery increasingly relies on parallel library synthesis, where foundational molecules like this compound can be used to generate a large number of related structures for high-throughput screening. scispace.com

A significant example of the therapeutic potential of this chemical family is the research on RO 48-8071, a fluorobenzophenone derivative. ebi.ac.ukoncozine.com This compound inhibits cholesterol synthesis, a pathway that is crucial for the rapid proliferation of cancer cells. oncozine.com Studies have demonstrated its ability to suppress the growth of hormone-dependent and castration-resistant prostate cancer cells and triple-negative breast cancer cells in vitro and in vivo. nih.govoncozine.com This line of research illustrates how the fluorobenzophenone core can be leveraged to create potent and selective inhibitors for specific biological targets, opening new avenues for cancer therapy. ebi.ac.ukoncozine.com

Derivatization is a key strategy in medicinal chemistry to enhance the biological activity, selectivity, and pharmacokinetic properties of a lead compound. The this compound structure serves as a versatile scaffold for such modifications. Chemical handles on the molecule allow for the attachment of various functional groups, leading to the creation of new chemical entities with potentially improved therapeutic value.

A practical example is the synthesis of imidazole-containing compounds from fluorobenzophenone precursors to create agents with antifungal activity. google.com In this process, the core structure is derivatized to interact with specific fungal targets. Another application of derivatization is to improve the analytical detection of small molecules in biological samples. chromatographyonline.com While not a therapeutic application, this highlights the chemical reactivity and versatility of the benzhydrol/benzophenone scaffold for creating new molecules with desired properties.

A significant application of fluorobenzophenone analogs is in the synthesis of benzodiazepines, a major class of psychoactive drugs used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. rjptonline.orgresearchgate.net Specifically, 2-amino-substituted fluorobenzophenones are critical starting materials for constructing the 1,4-benzodiazepine (B1214927) ring system. rjptonline.orgresearchgate.net

For example, 2-amino-5-chloro-2'-fluorobenzophenone is a well-established precursor for synthesizing benzodiazepine (B76468) analogues. rjptonline.orgsuuchem.com The synthesis typically involves a reaction with an amino acid or a derivative, followed by cyclization to form the characteristic seven-membered diazepine (B8756704) ring. This process has been used to create a wide variety of benzodiazepine derivatives, including those with fused heterocyclic rings like the triazolo-benzodiazepines. rjptonline.orgvu.lt The use of fluorinated precursors is crucial for producing many modern benzodiazepines, as the fluorine atom can influence the drug's potency and metabolic fate. Research has also explored the synthesis of radiolabeled benzodiazepines for use in imaging studies, starting from fluorinated precursors to enable techniques like Positron Emission Tomography (PET). researchgate.netresearchgate.net

Applications in Materials Science and Advanced Technologies

Luminescent Materials and Energy Transfer

The rigid structure and photophysical characteristics of fluorinated aromatic ketones make them suitable for use in host-guest systems, where they can act as sensitizers for luminescent species. Zeolites, with their well-defined channel and cage structures, provide an ideal environment for organizing guest molecules and facilitating efficient energy transfer processes.

Research has demonstrated the effective use of 4-fluorobenzophenone (B154158), a compound structurally related to 3-Fluorobenzhydrol, as a sensitizer (B1316253) for lanthanide ions within zeolite L (ZL) microcrystals. researchgate.netrsc.orgnih.gov Disc-shaped zeolite L crystals, with average dimensions of 300 nm in length and 800 nm in diameter, can be loaded with lanthanide ions (Ln³⁺) such as Europium (Eu³⁺) and Terbium (Tb³⁺) through ion exchange. rsc.org Subsequently, 4-fluorobenzophenone (FBP) is inserted into the nanochannels of these Ln³⁺-exchanged zeolites via a gas diffusion method. researchgate.netrsc.orgnih.gov

Within the confined space of the zeolite channels, the FBP molecules can efficiently absorb UV light and transfer the excitation energy to the encapsulated lanthanide ions. researchgate.netrsc.org This process, known as sensitized emission or the "antenna effect," overcomes the typically weak light absorption of the lanthanide ions themselves, which is due to the forbidden nature of their f-f transitions. rsc.org The result is a significant enhancement of the characteristic sharp emission of the lanthanide ions. For instance, the insertion of FBP into Eu³⁺-exchanged zeolite L leads to a bright red emission under UV irradiation. rsc.org Similarly, FBP can sensitize Tb³⁺ ions, and in systems containing both Eu³⁺ and Tb³⁺, the emission color can be precisely tuned by varying the relative molar ratio of the two lanthanide ions. rsc.org

The zeolite framework plays a crucial role in enhancing the luminescence efficiency and stability of these host-guest systems. By encapsulating the guest molecules, the zeolite channels provide a rigid and protective environment, which can increase the chemical and thermal stability of the luminescent species. rsc.org This encapsulation minimizes non-radiative decay pathways that can quench luminescence. tju.edu.cn

Organic Light-Emitting Diodes (OLEDs) and Electroactive Materials

In the field of organic electronics, derivatives of fluorobenzophenone are being explored as building blocks for electroactive materials used in Organic Light-Emitting Diodes (OLEDs). These materials often feature a donor-acceptor (D-A) architecture to achieve desired electronic properties and high-efficiency light emission.

A series of twisted donor-acceptor (D-A) bipolar derivatives have been synthesized for potential use as blue emitters in OLEDs. preprints.orgdntb.gov.uamdpi.com These molecules are created by reacting 4-fluorobenzophenone (acting as the electron-accepting moiety) with various mono-alkylated 3,3'-bicarbazoles (acting as the electron-donating moiety). dntb.gov.uamdpi.comnih.gov The resulting amorphous materials exhibit high thermal stability, with decomposition temperatures reaching 400 °C, and possess glass transition temperatures in the range of 57 to 102 °C, which is suitable for device fabrication. preprints.orgdntb.gov.uavdu.lt

These D-A compounds show promising photophysical properties, including high photoluminescence quantum yields (PLQY) of up to 75.5%. preprints.orgdntb.gov.uamdpi.com Their twisted molecular structure helps to achieve favorable HOMO-LUMO energy levels and suitable singlet-triplet state energy values, which are critical for efficient electroluminescence. preprints.orgdntb.gov.uamdpi.com Due to their good solubility, these materials can be processed from solution, enabling manufacturing techniques like spin-coating. nih.govpreprints.org

When evaluated as blue emitters in OLEDs, these materials are typically dispersed in a host material such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP). preprints.orgdntb.gov.uapreprints.org The performance of an OLED device containing 15 wt% of the guest emitter 4-(9'-{2-ethylhexyl}-[3,3']-bicarbazol-9-yl)benzophenone demonstrated a maximum brightness of 3581 cd/m², a current efficiency of 5.7 cd/A, a power efficiency of 4.1 lm/W, and an external quantum efficiency (EQE) of 2.7%. preprints.orgdntb.gov.uamdpi.com These findings highlight the potential of using fluorobenzophenone derivatives to develop new, efficient emitters for OLED applications. preprints.orgdntb.gov.uaresearchgate.net

Future Research Directions and Open Questions

Development of Novel Synthetic Routes with Improved Selectivity

The pursuit of novel synthetic methodologies for obtaining 3-Fluorobenzhydrol and its derivatives with high levels of selectivity remains a significant area of interest in organic synthesis. Future research will likely focus on the development of catalytic asymmetric methods to access enantiomerically pure forms of this compound, which are crucial for applications in medicinal chemistry and materials science. While traditional methods may rely on stoichiometric reagents and harsh reaction conditions, emerging strategies are expected to employ more sustainable and efficient catalytic systems.

One promising avenue is the use of transition metal catalysis. For instance, the development of chiral ligands for metals like palladium, rhodium, or iridium could enable highly enantioselective arylations or reductions to form the chiral center of this compound. The principles of green chemistry, such as minimizing waste and using less hazardous solvents, will also be a driving force in the development of these new routes. The goal is to devise synthetic pathways that are not only efficient and selective but also environmentally benign.

Another area of exploration is the application of biocatalysis. Enzymes, such as ketoreductases, could be engineered to reduce 3-fluorobenzophenone (B1362326) with high enantioselectivity. This approach offers the advantages of mild reaction conditions and exceptional selectivity, often surpassing what can be achieved with traditional chemical catalysts. The development of robust and recyclable enzyme systems will be key to the industrial viability of such processes.

The table below outlines potential future synthetic strategies and their expected advantages.

| Synthetic Strategy | Catalyst/Reagent Type | Key Advantages |

| Asymmetric Hydrogenation | Chiral Transition Metal Complexes (e.g., Ru, Rh) | High enantioselectivity, atom economy |

| Enantioselective Arylation | Chiral Ligands with Transition Metals (e.g., Pd, Cu) | Direct formation of C-C bond, stereocontrol |

| Biocatalytic Reduction | Engineered Ketoreductases | High enantioselectivity, mild conditions, sustainability |

| Organocatalysis | Chiral Small Organic Molecules | Metal-free, lower toxicity, operational simplicity |

In-depth Mechanistic Studies of Complex Photoreactions

The photochemical reactivity of this compound and its derivatives presents a fertile ground for mechanistic investigations. nih.gov Understanding the intricate details of their behavior upon exposure to light is crucial for harnessing their potential in photoredox catalysis and the synthesis of complex molecules. nih.gov Future research in this area will likely focus on elucidating the excited-state properties and reaction pathways of these compounds.

A key area of investigation will be the study of electron transfer processes in photocatalysis. nih.gov Time-resolved spectroscopic techniques, such as transient absorption spectroscopy and time-resolved fluorescence, will be instrumental in identifying and characterizing the transient intermediates, including radical ions and excited states, that are involved in these photoreactions. By mapping out the complete mechanistic landscape, researchers can design more efficient and selective photochemical transformations.

Furthermore, the influence of the fluorine substituent on the photophysical and photochemical properties of the benzhydrol scaffold warrants detailed investigation. The electron-withdrawing nature of fluorine can significantly alter the energy levels of the frontier molecular orbitals, thereby influencing the rates and efficiencies of photoinduced electron transfer and energy transfer processes. Computational modeling, in conjunction with experimental studies, will be essential for a comprehensive understanding of these substituent effects.

The following table summarizes key areas for future mechanistic studies of photoreactions involving this compound.

| Research Area | Techniques and Approaches | Expected Insights |

| Excited-State Dynamics | Transient Absorption Spectroscopy, Time-Resolved Fluorescence | Characterization of excited-state lifetimes and decay pathways |

| Radical Intermediate Identification | Electron Paramagnetic Resonance (EPR) Spectroscopy | Direct observation and characterization of radical species |

| Reaction Pathway Elucidation | Quantum Yield Measurements, Product Analysis | Determination of reaction efficiencies and selectivity |

| Computational Modeling | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT) | Prediction of excited-state energies and reaction barriers |

Exploration of New Catalytic Applications

Beyond its role as a synthetic target, this compound and its derivatives hold potential as ligands or catalysts in their own right. The structural features of the benzhydrol moiety, combined with the electronic properties imparted by the fluorine atom, could be exploited in the design of novel catalytic systems. Future research is anticipated to explore the application of these compounds in various areas of catalysis.

One potential application is in asymmetric catalysis, where chiral derivatives of this compound could serve as ligands for transition metals. The hydroxyl group can act as a coordination site, and the chiral environment around the metal center could induce enantioselectivity in a variety of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The synthesis of a library of structurally diverse derivatives will be crucial for screening and identifying effective ligands for specific catalytic processes.

Another promising direction is the use of this compound derivatives in organocatalysis. The hydroxyl group could participate in hydrogen bonding interactions, activating substrates and controlling the stereochemical outcome of reactions. For example, these compounds could be explored as catalysts for aldol reactions, Michael additions, or Diels-Alder reactions. The tunability of the electronic properties through substitution on the aromatic rings offers a means to fine-tune the catalytic activity and selectivity.

The table below highlights potential catalytic applications for this compound derivatives.

| Catalytic Application | Role of this compound Derivative | Potential Reaction Types |

| Asymmetric Transition Metal Catalysis | Chiral Ligand | Asymmetric hydrogenation, hydrosilylation, allylic alkylation |